molecular formula C19H21N3O3S2 B2976471 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 941899-63-4

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2976471
CAS No.: 941899-63-4
M. Wt: 403.52
InChI Key: KOWSYEGZHJPZBY-UHFFFAOYSA-N
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Description

The compound “2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of benzo[e][1,2,4]thiadiazine . Benzo[e][1,2,4]thiadiazine derivatives are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[e][1,2,4]thiadiazine ring, which is a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms .

Scientific Research Applications

Synthesis and Insecticidal Applications

  • Research demonstrates the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at developing insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These synthesized compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were tested for their insecticidal properties, showcasing potential applications in agricultural pest management (Fadda et al., 2017).

Antitumor and Anticancer Activity

  • Novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in oncology (Yurttaş et al., 2015).

Antimicrobial Agents

  • The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the relevance of thiadiazole derivatives in developing new antimicrobial drugs. These compounds were evaluated against bacterial and fungal strains, showing moderate activity and suggesting potential in designing new antimicrobial therapies (Sah et al., 2014).

Synthesis of Heterocycles

  • Another study focuses on the synthesis of heterocycles from versatile thioureido-acetamides, showing how thiadiazole compounds can be used as precursors for a wide range of heterocyclic syntheses. This work emphasizes the importance of thiadiazole derivatives in organic synthesis and the development of new chemical entities with potential biological activities (Schmeyers & Kaupp, 2002).

Antibacterial Activities

  • The development of new compounds with thiadiazole scaffolds for antibacterial activities showcases the ongoing efforts to combat microbial resistance and develop new antibiotics. A study synthesized new N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives, evaluating their antibacterial activity against common pathogens (Juddhawala et al., 2011).

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-3-14-9-11-15(12-10-14)20-18(23)13-26-19-21-27(24,25)17-8-6-5-7-16(17)22(19)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSYEGZHJPZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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